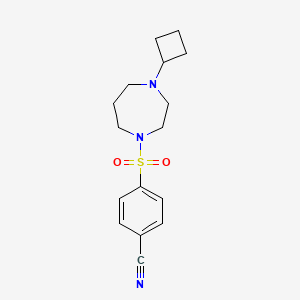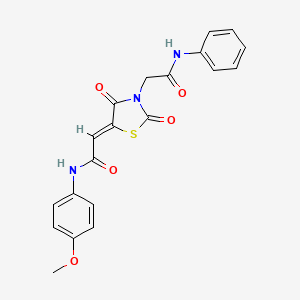![molecular formula C12H17NO3 B2616719 2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-butan-1-ol CAS No. 717830-99-4](/img/structure/B2616719.png)
2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-butan-1-ol (BDMAB) is an organic compound that has recently been studied for its potential applications in a variety of scientific fields. This compound is a derivative of benzoic acid, which is a common component of many drugs and therapeutic agents. BDMAB has been found to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties, and has been studied for its potential use in the treatment of various diseases.
Aplicaciones Científicas De Investigación
2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-butan-1-ol has been studied for its potential applications in a variety of scientific fields. It has been shown to possess antioxidant, anti-inflammatory, and anti-cancer properties, and has been studied for its potential use in the treatment of various diseases. In addition, 2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-butan-1-ol has also been studied for its potential applications in drug delivery systems, as it has been found to be capable of transporting drugs into cells. Furthermore, 2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-butan-1-ol has been used as a reagent in the synthesis of other organic compounds, and has been used as a catalyst in the synthesis of polymers.
Mecanismo De Acción
Target of Action
Similar compounds have been reported to target beta-lactamase in organisms like pseudomonas aeruginosa and serratia marcescens .
Mode of Action
It’s worth noting that similar compounds have shown to interact with their targets leading to various changes at the molecular level .
Result of Action
Similar compounds have shown potent growth inhibition properties against various cancer cell lines .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-butan-1-ol has several advantages and limitations when used in lab experiments. One advantage of 2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-butan-1-ol is that it is relatively inexpensive and easy to obtain. In addition, 2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-butan-1-ol has been found to be non-toxic and non-irritating, making it safe to use in experiments. However, 2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-butan-1-ol has a relatively short shelf life and is sensitive to light and heat, making it difficult to store and use in experiments.
Direcciones Futuras
The potential applications of 2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-butan-1-ol are still being explored, and there are many future directions that can be taken. One potential direction is to further investigate the biochemical and physiological effects of 2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-butan-1-ol and to better understand its mechanism of action. In addition, further research can be done to explore the potential therapeutic applications of 2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-butan-1-ol, such as its use in drug delivery systems. Furthermore, further research can be conducted to explore the potential use of 2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-butan-1-ol in the synthesis of other organic compounds and polymers.
Métodos De Síntesis
2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-butan-1-ol can be synthesized through a variety of methods, including a condensation reaction of benzoic acid and 2-amino-butan-1-ol. This condensation reaction is a multi-step process that involves the formation of an intermediate benzoic anhydride, which is then reacted with the 2-amino-butan-1-ol to form the desired 2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-butan-1-ol. This reaction is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.
Propiedades
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethylamino)butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-2-10(7-14)13-6-9-3-4-11-12(5-9)16-8-15-11/h3-5,10,13-14H,2,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGYVQMSXHKUFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=CC2=C(C=C1)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-butan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 6-({2-[(3-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(4-chlorophenyl)-5-cyano-2-hydroxy-3,4-dihydropyridine-3-carboxylate](/img/structure/B2616636.png)

![3,3-Bis[3-[[bis(sodiooxycarbonylmethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-3H-2,1-benzooxathiole 1,1-dioxide](/img/no-structure.png)

![(E)-ethyl 3-(4-fluorophenyl)-4-oxo-5-(3-(3,4,5-trimethoxyphenyl)acrylamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2616642.png)


![Naphthalen-1-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2616646.png)



![6-Methyl-3-[2-oxo-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethyl]pyrimidin-4-one](/img/structure/B2616657.png)

